molecular formula C12H10ClN3 B13954220 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine CAS No. 63019-51-2

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine

Cat. No.: B13954220
CAS No.: 63019-51-2
M. Wt: 231.68 g/mol
InChI Key: HANLIIBFXPRKMI-UHFFFAOYSA-N
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Description

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is a heterocyclic compound that features an aziridine ring, a chloro substituent, and a phenyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the nucleophilic attack of the aziridine on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Ring-Opening Reactions: Nucleophiles such as water, alcohols, or amines in the presence of acids or bases.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Ring-Opening Reactions: Amino alcohols or diamines, depending on the nucleophile used.

    Oxidation and Reduction: Corresponding N-oxides or amines.

Scientific Research Applications

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine primarily involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form covalent bonds with DNA, proteins, and other biomolecules, leading to the disruption of their normal functions. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging the DNA of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is unique due to the combination of the aziridine ring with a pyrimidine core, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

63019-51-2

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-(aziridin-1-yl)-6-chloro-2-phenylpyrimidine

InChI

InChI=1S/C12H10ClN3/c13-10-8-11(16-6-7-16)15-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

HANLIIBFXPRKMI-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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